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molecular formula C10H17N B194251 Amantadine CAS No. 768-94-5

Amantadine

Cat. No. B194251
M. Wt: 151.25 g/mol
InChI Key: DKNWSYNQZKUICI-UHFFFAOYSA-N
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Patent
US08772547B2

Procedure details

The reaction of the 1-adamantylammonium hydrochloride with aqueous base takes place preferably in the presence of an organic solvent which is water-immiscible and in which the 1-adamantylamine formed dissolves. A water-immiscible organic solvent in the context of the present invention is a solvent which under standard conditions (20° C., 1013 mbar) dissolves to an extent of not more than 10 g in 100 g of water, and in which under standard conditions not more than 10 g of water dissolve in 100 g of solvent. Suitable organic solvents are aromatic hydrocarbons, such as benzene, toluene, ethylbenzene or xylene; halogenated solvents, such as dichloromethane, chloroform, carbon tetrachloride, dichloroethane or chlorobenzene; aliphatic solvents, such as pentane, hexane, heptane, octane, ligroin, petroleum ether, cyclohexane or decalin; and mixtures thereof. Toluene or xylene is preferred. The reaction then takes place as an extractive reaction, the amine liberated undergoing essentially complete transfer to the organic phase. The 1-adamantylamine can be isolated by removing the organic solvent by customary methods, such as evaporation. The evaporation of the solvent may take place in apparatus customary for the purpose. Solvent evaporation takes place preferably under reduced pressure and/or at elevated temperature. For the further reaction it is preferred to use the 1-adamantylamine as a solution in the organic solvent.
Name
1-adamantylammonium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]12([NH3+:12])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2>O>[C:2]12([NH2:12])[CH2:9][CH:8]3[CH2:7][CH:6]([CH2:5][CH:4]([CH2:10]3)[CH2:3]1)[CH2:11]2 |f:0.1|

Inputs

Step One
Name
1-adamantylammonium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C12(CC3CC(CC(C1)C3)C2)[NH3+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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